molecular formula C15H12ClNO3 B14357761 4-Carbamoyl-3-chlorophenyl 2-methylbenzoate CAS No. 95719-37-2

4-Carbamoyl-3-chlorophenyl 2-methylbenzoate

Cat. No.: B14357761
CAS No.: 95719-37-2
M. Wt: 289.71 g/mol
InChI Key: QEPHEVBADCHNKC-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-chlorophenyl 2-methylbenzoate is an organic compound that features a carbamoyl group, a chlorophenyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-chlorophenyl 2-methylbenzoate typically involves the esterification of 4-carbamoyl-3-chlorophenol with 2-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-chlorophenyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Carbamoyl-3-chlorophenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-chlorophenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoyl-3-chlorophenylboronic acid: Similar structure but with a boronic acid group instead of a methylbenzoate group.

    4-Carbamoyl-3-chlorophenyl acetate: Similar structure but with an acetate group instead of a methylbenzoate group.

Uniqueness

4-Carbamoyl-3-chlorophenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylbenzoate moiety provides additional stability and reactivity compared to similar compounds.

Properties

CAS No.

95719-37-2

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(4-carbamoyl-3-chlorophenyl) 2-methylbenzoate

InChI

InChI=1S/C15H12ClNO3/c1-9-4-2-3-5-11(9)15(19)20-10-6-7-12(14(17)18)13(16)8-10/h2-8H,1H3,(H2,17,18)

InChI Key

QEPHEVBADCHNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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